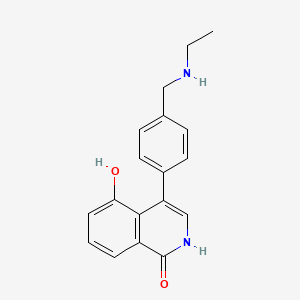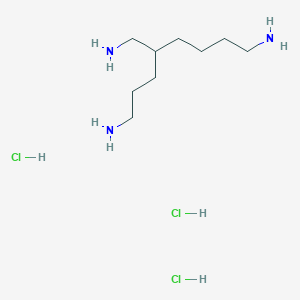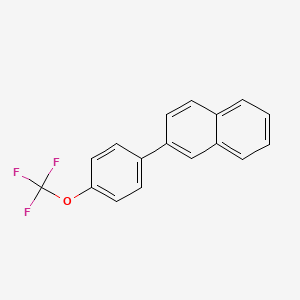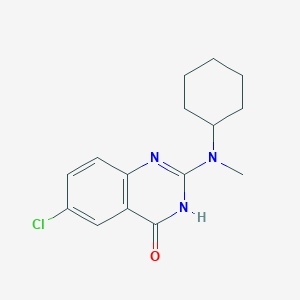![molecular formula C17H19NO3 B11839003 N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine CAS No. 13173-98-3](/img/structure/B11839003.png)
N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine is a chemical compound characterized by its unique structure, which includes a naphthalene ring and a leucine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine typically involves the condensation reaction of 2-hydroxy-1-naphthaldehyde with L-leucine. The reaction is catalyzed by hydrochloric acid and carried out under solvent-free conditions. The mixture is heated at 70°C for 2 hours, followed by cooling and recrystallization from ethanol to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the naphthalene ring and the imine group.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
Applications De Recherche Scientifique
N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets and modulating various biochemical pathways. The naphthalene ring and leucine moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-alanine
- N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-valine
Uniqueness
N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine is unique due to its specific combination of a naphthalene ring and a leucine derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its potential for specialized uses .
Propriétés
Numéro CAS |
13173-98-3 |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
(2S)-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-11(2)9-15(17(20)21)18-10-14-13-6-4-3-5-12(13)7-8-16(14)19/h3-8,10-11,15,19H,9H2,1-2H3,(H,20,21)/t15-/m0/s1 |
Clé InChI |
DSRUNLXEJPBYQD-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)N=CC1=C(C=CC2=CC=CC=C21)O |
SMILES canonique |
CC(C)CC(C(=O)O)N=CC1=C(C=CC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B11838922.png)






![1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B11838964.png)
![tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11838970.png)
![2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11838975.png)




